(S)-N-Fmoc-L-norleucine-13C6,15N
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Overview
Description
(S)-N-Fmoc-L-norleucine-13C6,15N is a labeled amino acid derivative used in various scientific research applications. The compound is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which make it valuable for studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is derived from L-norleucine, an amino acid that is structurally similar to leucine but with a longer carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Fmoc-L-norleucine-13C6,15N typically involves the incorporation of isotopic labels into the L-norleucine backbone. The process begins with the synthesis of L-norleucine using isotopically labeled precursors. The Fmoc (fluorenylmethyloxycarbonyl) group is then introduced to protect the amino group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The isotopic labeling is achieved through the use of commercially available labeled precursors, and the Fmoc protection is carried out using standard peptide synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Fmoc-L-norleucine-13C6,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Deprotected amino acid or amino acid derivatives.
Scientific Research Applications
(S)-N-Fmoc-L-norleucine-13C6,15N is widely used in scientific research, including:
Chemistry: Used as a building block in the synthesis of labeled peptides and proteins for NMR and mass spectrometry studies.
Biology: Employed in metabolic labeling experiments to study protein synthesis and degradation.
Medicine: Utilized in the development of labeled pharmaceuticals for drug metabolism and pharmacokinetics studies.
Industry: Applied in the production of labeled compounds for quality control and analytical testing.
Mechanism of Action
The mechanism of action of (S)-N-Fmoc-L-norleucine-13C6,15N involves its incorporation into peptides and proteins during synthesis. The isotopic labels (carbon-13 and nitrogen-15) allow for the tracking and analysis of the compound using NMR and mass spectrometry. The molecular targets and pathways involved depend on the specific application, such as studying protein-protein interactions or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Fmoc-L-leucine: Similar structure but without isotopic labels.
(S)-N-Fmoc-L-isoleucine: Another branched-chain amino acid derivative.
(S)-N-Fmoc-L-valine: A smaller branched-chain amino acid derivative.
Uniqueness
(S)-N-Fmoc-L-norleucine-13C6,15N is unique due to its isotopic labels, which provide enhanced capabilities for analytical studies. The presence of carbon-13 and nitrogen-15 allows for detailed structural and functional analysis using advanced spectroscopic techniques, making it a valuable tool in various research fields.
Properties
CAS No. |
1346617-52-4 |
---|---|
Molecular Formula |
C21H23NO4 |
Molecular Weight |
360.365 |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1+1,2+1,3+1,12+1,19+1,20+1,22+1 |
InChI Key |
VCFCFPNRQDANPN-WPSJONIPSA-N |
SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Synonyms |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norleucine-13C6,15N; (S)-2-[[[(9H-Fluoren-9-yl)_x000B_methoxy]carbonyl]amino]hexanoic Acid-13C6,15N; (S)-N-Fmoc-norleucine-13C6,15N; FMOC-L-Norleucine-13C6,15N; Fmoc-norleucine-13C6,15N; N-(9-Fluorenyl-_x000B_methoxycarbony |
Origin of Product |
United States |
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